molecular formula C20H23N3O5S B2607338 methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate CAS No. 1448123-16-7

methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate

Cat. No. B2607338
M. Wt: 417.48
InChI Key: QCHOETDYKJJTNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a carbamate, a sulfamoyl, and a piperidinone. These groups could potentially participate in various chemical reactions.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the resources I have.

Scientific Research Applications

Biological and Nonbiological Modifications of Carbamates

Carbamates, including structures similar to the one , undergo a range of biological and nonbiological modifications that impact their utility in different scientific applications. These modifications include hydrolysis, oxidation, dealkylation, and conjugation processes in animals, plants, and insects, leading to the formation of products that can be conjugated, stored, or excreted. Specific examples like carbaryl, carbofuran, aldicarb, and methomyl show varied metabolic pathways, including hydroxylation and hydrolysis, demonstrating the diverse reactivity of carbamates in biological systems (Knaak Jb, 1971).

Chemical Synthesis and Transformations

Methylcarbamates serve as key intermediates in the synthesis of various chemical entities. For instance, the oxidation of methyl (4-acetylphenyl)carbamate leads to methyl [4-(oxoacetyl)phenyl]carbamate, which upon further reactions can yield complex molecules with potential biological activities. These synthetic routes illustrate the versatility of carbamates in chemical synthesis, providing pathways to novel compounds (A. V. Velikorodov, E. Shustova, 2017).

Antimicrobial Activity and Biological Interactions

Carbamates also exhibit significant biological activities, including antimicrobial effects. Novel structures derived from carbamate chemistry have shown potent and selective activities against specific pathogens like Helicobacter pylori, suggesting their potential as therapeutic agents. These findings underscore the importance of carbamate compounds in developing new drugs with specific biological targets (D. Carcanague et al., 2002).

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be investigated for various applications, given its complex structure and the presence of several functional groups that could interact with biological targets .

properties

IUPAC Name

methyl N-[4-[[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-6-7-16(13-18(14)23-12-4-3-5-19(23)24)22-29(26,27)17-10-8-15(9-11-17)21-20(25)28-2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHOETDYKJJTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate

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